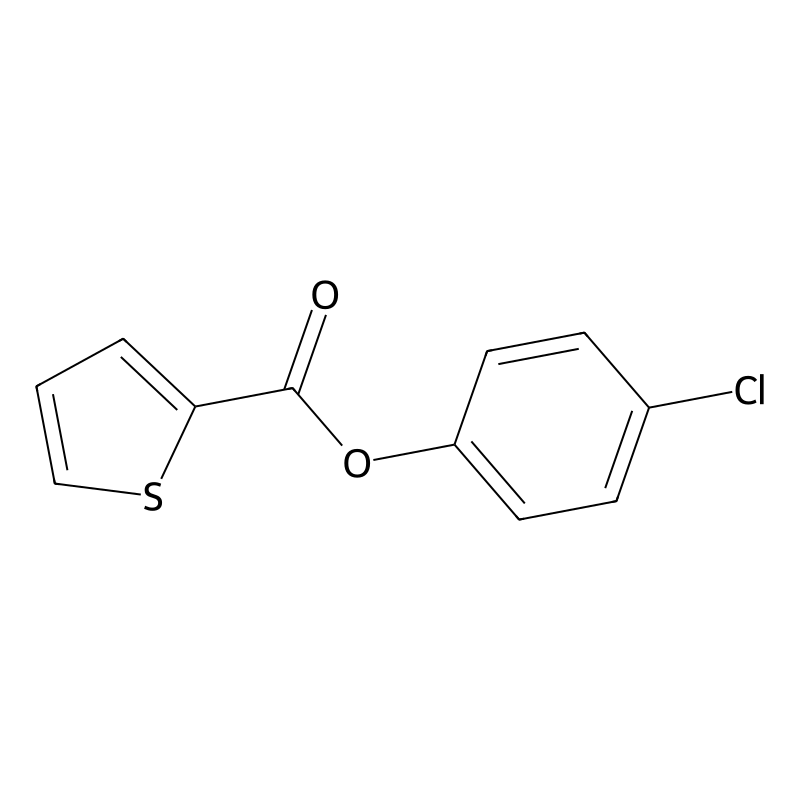

4-chlorophenyl thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application Summary

Anticancer Properties:Summary: Researchers investigate the anticancer potential of due to its structural resemblance to known antitumor agents.

Experimental Approach: In vitro and in vivo studies involve testing the compound against cancer cell lines and animal models.

Methods: Cell viability assays, apoptosis assays, and animal tumor xenograft models.

Results: Researchers observe inhibition of cancer cell growth, induction of apoptosis, and potential tumor regression.

4-Chlorophenyl thiophene-2-carboxylate is a chemical compound characterized by its unique structure, which consists of a thiophene ring attached to a carboxylate group and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 238.69 g/mol. The compound exhibits significant interest in both synthetic chemistry and biological applications due to its structural properties and potential pharmacological effects.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Hydrolysis: In the presence of water and an acid or base, the ester can revert to its carboxylic acid form.

- Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Cyclization Reactions: The thiophene moiety can engage in cyclization reactions under specific conditions to form more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved physical properties.

Research into the biological activity of 4-chlorophenyl thiophene-2-carboxylate suggests potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar therapeutic effects. Studies involving molecular docking and computational simulations are often employed to predict its interaction with biological targets, enhancing our understanding of its pharmacological potential.

Several synthesis methods for 4-chlorophenyl thiophene-2-carboxylate have been documented:

- Gewald Reaction: This method involves condensing an α-methylene carbonyl compound with elemental sulfur and an α-cyanoester in the presence of a base.

- Boron-Catalyzed Coupling: A common synthetic route includes coupling 4-chlorophenylboronic acid with ethyl 5-bromothiophene-2-carboxylate under palladium catalysis, followed by hydrolysis to yield the desired product .

- Direct Esterification: The carboxylic acid can be formed from the corresponding alcohol through direct esterification reactions.

These methods highlight the versatility in synthesizing this compound, allowing researchers to tailor its properties for specific applications.

4-Chlorophenyl thiophene-2-carboxylate has several applications, including:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.

- Material Science: The compound may be used in creating organic semiconductors or conducting polymers due to its electronic properties.

- Agricultural Chemicals: It could serve as a precursor for developing agrochemicals with specific biological activity.

Interaction studies typically involve assessing how 4-chlorophenyl thiophene-2-carboxylate interacts with various biological molecules, such as proteins and nucleic acids. Techniques such as molecular docking simulations help predict binding affinities and modes of action against specific targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 4-chlorophenyl thiophene-2-carboxylate. Here are some notable examples:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate | 0.95 | Contains an amino group enhancing solubility |

| 5-Phenylthiophene-2-carboxylic acid | 0.69 | Lacks the chlorophenyl substituent |

| Methyl 6-chlorobenzo[b]thiophene-2-carboxylic acid | 0.78 | Different aromatic system; potential different reactivity |

| Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate | 0.74 | Ethoxy group may affect bioavailability |

These compounds illustrate the diversity within the thiophene carboxylate family while highlighting the unique features that distinguish 4-chlorophenyl thiophene-2-carboxylate from its analogs.

The synthetic preparation of 4-chlorophenyl thiophene-2-carboxylate encompasses several established methodologies, each offering distinct advantages depending on the scale and specific requirements of the synthesis. The compound's structural complexity, featuring both a thiophene heterocycle and a chlorinated aromatic ester, necessitates careful selection of synthetic approaches to ensure high yields and product purity. Modern synthetic strategies have evolved to address both academic research needs and industrial production requirements, with particular emphasis on sustainability and cost-effectiveness.

Traditional synthetic approaches have primarily relied on direct esterification reactions between thiophene-2-carboxylic acid and 4-chlorophenol derivatives. However, contemporary methodologies have expanded to include cross-coupling reactions, particularly Suzuki-Miyaura coupling, which offers greater versatility in introducing the 4-chlorophenyl substituent. The choice of synthetic route often depends on factors such as substrate availability, reaction scalability, and desired stereochemical outcomes.

The development of continuous flow reactor systems has further enhanced the synthetic accessibility of this compound, enabling precise control over reaction parameters and facilitating large-scale production. These technological advances have made it possible to achieve consistently high yields while minimizing waste generation and reducing overall production costs.

Esterification Methodologies for Thiophene Carboxylate Derivatives

The Fischer esterification methodology represents the most fundamental approach for synthesizing thiophene carboxylate derivatives, including 4-chlorophenyl thiophene-2-carboxylate. This classical method involves the acid-catalyzed reaction between thiophene-2-carboxylic acid and 4-chlorophenol under reflux conditions. The reaction typically employs strong acid catalysts such as sulfuric acid or hydrochloric acid, with the equilibrium driven toward ester formation through the use of excess alcohol and water removal techniques.

Recent advances in esterification methodology have introduced metal-catalyzed systems that offer superior selectivity and milder reaction conditions. Zirconocene-catalyzed esterification has emerged as a particularly effective approach, utilizing Zr(Cp)₂(CF₃SO₃)₂·THF as a catalyst system that enables esterification under ambient atmosphere conditions. This methodology has demonstrated turnover frequencies of approximately 3.3 h⁻¹ and can achieve high conversions within 24 hours at 80°C.

The mechanism of zirconocene-catalyzed esterification involves initial coordination of the carboxylic acid to the zirconium center, followed by nucleophilic attack by the alcohol substrate. This process circumvents many of the limitations associated with traditional Fischer esterification, including the need for harsh acidic conditions and extended reaction times. Kinetic analysis has revealed that the reaction follows first-order kinetics with respect to both the acid and alcohol substrates, enabling predictive modeling for industrial applications.

Alternative esterification approaches have been developed for specific synthetic challenges, including the use of biodegradable solvent systems and environmentally benign catalysts. Polymer-supported acid catalysts have shown promise for continuous flow applications, offering the advantages of easy catalyst separation and recycling capabilities.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of 4-chlorophenyl thiophene-2-carboxylate by providing an efficient method for constructing the carbon-carbon bond between the thiophene and chlorophenyl components. This palladium-catalyzed methodology typically involves the coupling of 5-bromo-2-thiophenecarboxylic acid derivatives with 4-chlorophenylboronic acid under basic conditions.

The reaction mechanism proceeds through the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the palladium(0) center is followed by transmetalation with the organoborane, and finally reductive elimination to form the desired carbon-carbon bond while regenerating the active catalyst. The presence of a base, typically potassium carbonate or sodium bicarbonate, is essential for activating the organoborane and facilitating the transmetalation step.

Recent developments in Suzuki-Miyaura methodology have focused on improving reaction efficiency under environmentally benign conditions. Aqueous reaction media have been successfully employed, with aqueous n-butanol emerging as an particularly effective solvent system that enables near-quantitative yields with catalyst loadings as low as 0.1-1 mol%. This approach offers significant advantages for large-scale production, including simplified product isolation and reduced organic solvent consumption.

Micellar catalysis has emerged as an innovative approach for Suzuki-Miyaura coupling reactions involving thiophene derivatives. The use of surfactants such as Kolliphor EL enables efficient coupling reactions in aqueous media at room temperature, achieving yields up to 98% with reaction times as short as 15 minutes. This methodology is particularly attractive for industrial applications due to its mild conditions and excellent scalability.

The development of continuous flow Suzuki-Miyaura processes has further enhanced the practical utility of this methodology. Plug flow reactors equipped with static mixers have been successfully implemented for triphasic reaction systems, enabling the efficient handling of heterogeneous reaction mixtures while maintaining excellent heat and mass transfer characteristics.

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial-scale production of 4-chlorophenyl thiophene-2-carboxylate requires careful optimization of reaction conditions to ensure consistent product quality while minimizing production costs and environmental impact. Key parameters for optimization include temperature control, catalyst loading, solvent selection, and reaction monitoring systems that enable real-time process control.

Temperature optimization studies have revealed that reactions conducted at 80°C provide the optimal balance between reaction rate and product selectivity for most synthetic routes. Higher temperatures can lead to increased side product formation, while lower temperatures result in unacceptably slow reaction rates for industrial applications. The use of automated temperature control systems ensures consistent reaction conditions throughout large-scale production runs.

Catalyst loading optimization has focused on achieving maximum turnover numbers while maintaining acceptable reaction rates. For zirconocene-catalyzed esterification, optimal catalyst loadings of 0.02 M (2 mol%) have been established, providing turnover numbers of approximately 19.7 over 6 hours. This loading represents an excellent compromise between catalytic efficiency and economic considerations for industrial implementation.

Solvent selection has been guided by principles of green chemistry, with emphasis on reducing the use of hazardous organic solvents. Aqueous reaction systems and biodegradable solvents such as n-butanol have been successfully implemented for large-scale production. These solvent systems not only reduce environmental impact but also simplify downstream processing and waste treatment requirements.

Quality control systems for industrial production incorporate advanced analytical techniques including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for real-time monitoring of reaction progress and product purity. These analytical methods enable rapid detection of impurities and allow for immediate process adjustments to maintain product specifications.

Continuous Flow Reactor Applications in Synthetic Pathways

Continuous flow reactor technology has emerged as a transformative approach for the synthesis of 4-chlorophenyl thiophene-2-carboxylate, offering significant advantages over traditional batch processes in terms of heat and mass transfer, reaction control, and overall process efficiency. The implementation of plug flow reactors (PFRs) has enabled precise control over reaction parameters while facilitating the handling of complex multiphase reaction systems.

The design of continuous flow systems for thiophene carboxylate synthesis requires careful consideration of mixing characteristics, residence time distribution, and heat transfer capabilities. Static mixers have proven particularly effective for ensuring adequate mixing in triphasic systems involving organic substrates, aqueous phases, and solid catalysts. These mixing elements create intense turbulence that promotes rapid mass transfer between phases while maintaining plug flow characteristics.

Residence time optimization in continuous flow systems has been achieved through detailed kinetic modeling and experimental validation. For Suzuki-Miyaura coupling reactions, optimal residence times of approximately 115 minutes have been established for kilogram-scale production, enabling processing of 1.6 kg of starting material with 80% isolated yield. This represents a significant improvement over batch processes in terms of both productivity and consistency.

The integration of continuous flow reactors with real-time analytical monitoring has enabled the development of fully automated production systems. These systems incorporate feedback control loops that automatically adjust reaction parameters based on product quality measurements, ensuring consistent output quality while minimizing operator intervention. Such automation is particularly valuable for industrial applications where consistent product quality is critical for downstream applications.

Heat management in continuous flow systems has been optimized through the use of specialized reactor designs that provide efficient heat transfer while maintaining uniform temperature distribution. The high surface-to-volume ratio characteristic of flow reactors enables rapid heating and cooling, which is particularly advantageous for temperature-sensitive reactions involving thiophene derivatives.